molecular formula C8H9NO3 B070856 Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) CAS No. 188891-48-7

Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI)

Cat. No.: B070856
CAS No.: 188891-48-7
M. Wt: 167.16 g/mol
InChI Key: GEZVQLBTOKKPBO-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) is an organic compound that features both an amino group and a hydroxy group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) can be synthesized through several methods. One common approach involves the hydrolysis of benzyl cyanide, which yields phenylacetic acid. This process typically uses sulfuric acid as a catalyst . Another method involves the oxidation of phenethyl alcohol using acidified potassium permanganate (KMnO4) .

Industrial Production Methods

Industrial production of amino(hydroxy)phenylacetic acid often involves large-scale hydrolysis and oxidation reactions. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. For instance, using concentrated hydrochloric acid or sulfuric acid as catalysts can enhance the efficiency of the hydrolysis process .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield phenylacetic acid derivatives, while reduction with sodium borohydride can produce amino alcohols .

Scientific Research Applications

Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of amino(hydroxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in metabolic processes. The presence of both amino and hydroxy groups allows it to participate in various biochemical reactions, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) can be compared with other similar compounds such as:

    Phenylacetic acid: Lacks the amino and hydroxy groups, making it less versatile in chemical reactions.

    Hydroxyphenylacetic acid: Contains a hydroxy group but lacks the amino group, limiting its applications in certain biochemical processes.

    Aminophenylacetic acid:

Conclusion

Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural properties enable it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and research.

Properties

CAS No.

188891-48-7

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-amino-2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C8H9NO3/c9-8(12,7(10)11)6-4-2-1-3-5-6/h1-5,12H,9H2,(H,10,11)

InChI Key

GEZVQLBTOKKPBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)(N)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)(N)O

Synonyms

Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI)

Origin of Product

United States

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